7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a cyclohexyl group at the 3rd position of the triazolo[4,3-a]pyridine ring system.
Preparation Methods
The synthesis of 7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .
Chemical Reactions Analysis
7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inverse agonist for RORγt and inhibits the activity of PHD-1, JAK1, and JAK2 by binding to their active sites and interfering with their normal function . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-a]pyridine: Lacks the bromine and cyclohexyl groups, resulting in different chemical and biological properties.
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but without the cyclohexyl group, affecting its reactivity and applications.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds have different ring systems and exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H14BrN3 |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
7-bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H14BrN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
NXLZMOFCBLWWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2C=CC(=C3)Br |
Origin of Product |
United States |
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